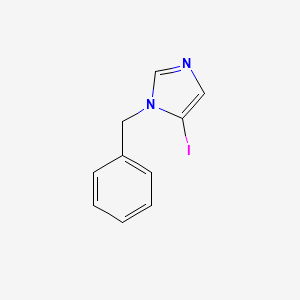

1-Benzyl-5-iodoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-iodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFISVVTYNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 5 Iodoimidazole and Its Regioisomers

Regioselective N-Alkylation Approaches to Imidazole (B134444) Derivatives

Regioselective N-alkylation is a cornerstone for the synthesis of specifically substituted imidazoles. The choice of synthetic route often depends on the desired regioisomer and the complexity of the starting materials.

The direct alkylation of an unsymmetrical imidazole, such as 4(5)-iodoimidazole, with a benzyl (B1604629) halide is a common synthetic approach. However, this reaction typically yields a mixture of the two possible regioisomers, 1,4- and 1,5-disubstituted imidazoles. The ratio of these products is highly dependent on a variety of reaction parameters.

The regiochemical outcome of the N-alkylation of unsymmetrical imidazoles is a complex interplay of steric effects, electronic effects, and reaction conditions. The choice of solvent, base, and temperature can significantly shift the product ratio.

Base and Reaction Medium: In a basic medium, the imidazole anion is the reactive species. The position of alkylation is then largely determined by polar and steric factors. Electron-withdrawing substituents, like iodine, deactivate the nearer nitrogen atom (N-1) to electrophilic attack, favoring substitution at the more remote nitrogen (N-3) to yield the 1,5-isomer. In "neutral" or acidic conditions, the reaction is more complex. The tautomeric equilibrium of the starting imidazole plays a dominant role. For imidazoles with electron-withdrawing groups, the 4-substituted tautomer is often dominant, which can lead to higher proportions of the 1-alkyl-5-substituted product. For instance, alkylation of 4(5)-nitro-1H-imidazoles in acidic media with benzyl chloride showed that lower temperatures (75°C) favored the 5-nitro isomer, while higher temperatures (140°C) favored the 4-nitro isomer.

Solvent: The polarity of the solvent can influence the reaction rate and selectivity. For typical SN2 reactions like benzylation, a more polar solvent can stabilize the charge-separated activated complex, thus promoting the reaction. However, specific interactions between the solvent and the imidazole substrate can also play a crucial role. For example, methanol (B129727) can solvate the imidazole, lowering its free energy, which in turn increases the activation energy and can reduce the reaction rate compared to a solvent like acetonitrile.

Steric Effects: Ster

Multicomponent and One-Pot Synthetic Protocols

Strategies for Rapid Construction of Imidazole Scaffolds

Rapidly assembling the imidazole core is crucial for efficient synthesis. Multi-component reactions are particularly effective, allowing for the construction of complex molecules in a single step from simple precursors. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times with the benefit of being environmentally friendly biomedpharmajournal.orgsemanticscholar.org. For example, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles can be achieved using catalysts like TiCl₄-SiO₂ under microwave irradiation semanticscholar.org. Another approach involves the use of ultrasonic irradiation with a nickel catalyst in ethanol (B145695) to produce substituted imidazoles semanticscholar.org. These methods offer rapid access to diverse imidazole scaffolds which could then be subjected to specific functionalization, such as benzylation and iodination, to yield the target compound.

A notable green synthesis approach involves the transition metal-free double C(sp²)-N coupling and cyclization of 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles with 2-aminobenzimidazoles under microwave irradiation to create trinuclear imidazole-fused hybrid scaffolds nih.gov. While this example leads to a more complex system, the underlying principle of rapid, microwave-assisted C-N bond formation is a key strategy in modern heterocyclic chemistry.

Electrochemical Oxidative Tandem Cyclization Routes

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by eliminating the need for chemical oxidants and often operating under mild conditions. An electrochemical method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles has been developed from aryl ketones and benzylamines without the use of metals or external oxidants acs.org. This direct C-N bond formation strategy shows broad functional group tolerance acs.org.

Another innovative electrochemical approach involves a tandem Michael addition, azidation, and intramolecular cyclization of amines, alkynes, and azides in an undivided cell rsc.orgrsc.org. This process avoids transition metal catalysts and peroxide reagents, aligning with the principles of green chemistry rsc.org. A plausible reaction mechanism involves the initial oxidation of the amine, followed by a cascade of reactions leading to the cyclized imidazole product. Such electrochemical methods could potentially be adapted to construct an imidazole ring that is pre-functionalized for conversion to 1-benzyl-5-iodoimidazole. For instance, starting with appropriately substituted precursors could lead to an imidazole ready for iodination or benzylation.

Advanced Catalytic Syntheses of Imidazole Derivatives

Modern catalysis has revolutionized the synthesis of complex organic molecules, and imidazole derivatives are no exception. Palladium and copper catalysts, in particular, have enabled the development of highly efficient and selective reactions for C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions in Imidazole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are highly relevant for the synthesis of substituted imidazoles. For instance, a completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles with aryl halides and triflates has been described nih.gov. This level of regioselectivity is crucial when dealing with imidazoles that have non-equivalent nitrogen atoms. The study highlighted that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, a challenge that was overcome by using a preactivated catalyst solution nih.gov.

The Suzuki-Miyaura coupling has also been employed for the synthesis of 4(5)-aryl-1H-imidazoles by reacting 4(5)-bromo-1H-imidazole with arylboronic acids under phase-transfer conditions unimi.it. This demonstrates the utility of halo-imidazoles as key building blocks. In the context of this compound, one could envision a pathway where a di-iodinated imidazole is selectively coupled at one position, followed by benzylation, or where N-benzyl-5-bromoimidazole undergoes a halogen-exchange reaction or is used in other cross-coupling protocols.

Furthermore, palladium catalysis can be used to construct the imidazole ring itself. A tandem catalytic route prepares imidazoles from aryl iodides, imines, and carbon monoxide in a single operation nih.gov. This process involves the catalytic carbonylation of the aryl halide with an imine to form a 1,3-dipole, which then undergoes a spontaneous 1,3-dipolar cycloaddition nih.gov.

Below is a table summarizing various palladium-catalyzed reactions for imidazole synthesis.

| Catalyst/Ligand System | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | Cyclic iodonium (B1229267) salts, Anilines | N-arylated carbazoles | up to 71% | beilstein-journals.org |

| Pd₂(dba)₃ / SPhos | Aryl Halides, Imines, CO | Polysubstituted imidazoles | - | nih.gov |

| Pd(PPh₃)₄ | 2-Py-Br-IndH, 2-(tributylstannyl)pyridine | 2-Py-Py-IndH | 66% | mdpi.com |

| Pd₂(dba)₃ / L1 | Unsymmetric imidazoles, Aryl halides | N1-arylated imidazoles | - | nih.gov |

Copper(I)-Catalyzed Cycloaddition Reactions

Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC), have become a powerful tool for the synthesis of 1,2,3-triazoles, and similar principles can be applied to other heterocycles. A simple and regioselective route to multisubstituted imidazoles involves a copper-catalyzed [3+2] cycloaddition reaction using oxygen as the oxidant, avoiding more expensive catalysts acs.org.

Another strategy involves the copper-catalyzed reaction of aziridines with imines to produce a diverse range of 2-substituted imidazolidines frontiersin.org. Although this yields a saturated ring, it highlights copper's ability to mediate complex C-N bond-forming cascades. More directly related, a copper-catalyzed three-component coupling of N-(2-aminophenyl)benzamide, tosylazide, and ethynylbenzene has been developed for the preparation of 1,2-substituted benzimidazoles nih.gov.

These copper-catalyzed methods provide pathways to construct the core imidazole ring with various substitution patterns, which can be crucial for the synthesis of highly functionalized targets like this compound.

The table below presents examples of copper-catalyzed reactions for synthesizing nitrogen-containing heterocycles.

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| CuI | N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | (2-Benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 73% | nih.gov |

| Copper Catalyst | Aziridines, Imines | 2-Substituted imidazolidines | - | frontiersin.org |

| Not specified | Amides, Alkynes, Azides | Multisubstituted Imidazoles | Moderate to Good | acs.org |

| Cu(OAc)₂·H₂O / CuI | 1-Trimethylsilyl-1,3-butadiyne, Azides | Unsymmetrically 4,4'-bitriazoles | 52-86% | beilstein-journals.org |

Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 5 Iodoimidazole

Cross-Coupling and Functionalization at the Imidazole (B134444) Ring

The carbon-iodine bond at the C-5 position is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed reactions.

Palladium catalysis is a powerful tool for the arylation, and functionalization of the 1-benzyl-5-iodoimidazole core. The C-I bond is susceptible to oxidative addition to a Pd(0) species, initiating catalytic cycles that result in the formation of new C-C bonds.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides. The C-5 iodo group of the imidazole ring serves as an excellent electrophilic partner in this reaction. Research has demonstrated that 5-iodoimidazoles can be successfully cross-coupled with phenylboronic acids under Suzuki-Miyaura conditions, achieving good yields ranging from 68-79%.

This reactivity is not limited to simple phenyl groups. Iodinated imidazoles have been shown to react readily with a variety of partners, including naphthyl- and biphenylboronic acids, under standard Suzuki conditions to produce the corresponding arylated imidazoles. In a more complex application, a tandem Suzuki-Miyaura coupling involving an iodoimidazole intermediate has been employed in the construction of fused heterocyclic systems, highlighting the reliability of this transformation.

The general mechanism for the Suzuki coupling of this compound involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-iodine bond of the imidazole ring, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

A representative scheme for this transformation is shown below:

Scheme 1: General representation of the Suzuki-Miyaura coupling at the C-5 position of this compound.

Triorganoindium reagents have emerged as effective partners in palladium-catalyzed cross-coupling reactions. They offer the advantage of transferring all three organic groups from indium, leading to high atom economy. Studies on N-benzyl-2,4,5-triiodoimidazole have provided significant insight into the reactivity of iodoimidazole substrates.

In these highly halogenated systems, the initial palladium-catalyzed coupling occurs with high regioselectivity at the C-2 position. However, of direct relevance to the reactivity of the C-5 position, the resulting 1-benzyl-2-aryl-4,5-diiodoimidazole can undergo a subsequent two-fold cross-coupling reaction. This second step successfully functionalizes the remaining C-4 and C-5 iodo positions to yield fully substituted trisubstituted imidazoles. This demonstrates that the C-5 iodo group on a 1-benzylimidazole (B160759) scaffold is reactive towards triorganoindium reagents under palladium catalysis, following the initial functionalization of the more reactive C-2 position.

The reaction sequence allows for the synthesis of complex imidazoles, such as the natural product Neurodazine, by sequentially introducing different aryl or heteroaryl groups onto the imidazole core.

Scheme 2: Stepwise cross-coupling of N-benzyl-triiodoimidazole, demonstrating reactivity at the C-5 position in the second step.

The C-5 position of the imidazole ring can also participate in intramolecular C-C bond-forming reactions, leading to the synthesis of fused polycyclic heteroaromatic systems. While direct examples starting from this compound are specific, related transformations establish the principle of this reactivity.

For instance, the palladium-catalyzed intramolecular arylation of N-benzyl-2-iodoimidazoles has been shown to produce 5H-imidazo[2,1-a]isoindoles. In a mechanistically related process, the intramolecular C-H arylation of N-(2-iodobenzyl)imidazole proceeds via cyclization at the C-5 position of the imidazole ring, demonstrating the ability of this position to act as the nucleophilic partner in the C-C bond formation. This suggests that a suitably designed substrate, where an aryl group is tethered to the N-1 benzyl (B1604629) substituent, could undergo an intramolecular Heck-type reaction with the C-5 iodo position to form a new ring system.

This pathway offers a powerful strategy for the rapid construction of complex, rigid molecular architectures based on the imidazole scaffold. The regioselectivity of the cyclization is often controlled by the length and nature of the tether connecting the reacting moieties.

Direct nucleophilic aromatic substitution (SNAr) at a halogenated imidazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex.

Research has shown that 4(5)-iodo-imidazoles that are activated by an adjacent nitro group readily undergo nucleophilic displacement with various nucleophiles, including methoxide, phenoxide, and cyanide. A key example directly relevant to the target compound is the reactivity of 1-benzyl-5-bromo-4-nitroimidazole. In this substrate, the bromine atom at the C-5 position is activated by the adjacent nitro group at C-4, and it is readily displaced by nucleophiles.

This indicates that for this compound, nucleophilic substitution at the C-5 iodo group would likely require the presence of a potent activating group, such as a nitro group at the C-4 position. Without such activation, the C-I bond is generally unreactive towards direct nucleophilic attack, and functionalization is more effectively achieved through the cross-coupling pathways described previously.

The table below summarizes the conditions and outcomes for nucleophilic substitution on activated haloimidazoles.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Iodo-4-nitroimidazole | Methoxide | Not specified | 5-Methoxy-4-nitroimidazole | Data not available |

| 1-Benzyl-5-bromo-4-nitroimidazole | Sodium isopropoxide | Isopropyl alcohol | 1-Benzyl-5-isopropoxy-4-nitroimidazole | Data not available |

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Ethanol (B145695), Base | Cyclized imidazolo[5,1-b]thiazine derivative | Data not available |

An alternative strategy for functionalizing the C-5 position involves reversing its polarity from electrophilic to nucleophilic. This can be achieved by converting the C-I bond into a C-metal bond.

Directed Metalation and Halogen-Metal Exchange: Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. In the context of the imidazole ring, it has been demonstrated that the C-5 position of 1-(benzyloxy)imidazole can be regioselectively lithiated after protecting the more acidic C-2 position. This C-5 lithiated species can then react with various electrophiles.

More directly applicable to this compound is the use of a halogen-metal exchange reaction. This process typically involves treating the aryl halide with an organolithium or Grignard reagent to generate a new organometallic species. For example, 4,5-diiodo-1H-imidazole has been shown to undergo iodine-magnesium exchange to form the corresponding Grignard reagent, which can then be trapped with electrophiles like aldehydes or used in subsequent palladium-catalyzed cross-coupling reactions. This establishes that the iodo group at the C-5 position is a viable handle for generating a nucleophilic carbon center via metal-halogen exchange.

Sulfoxide (B87167)/Magnesium Exchange: The sulfoxide/magnesium exchange is another established method for preparing organomagnesium reagents without using metallic magnesium. The process involves the treatment of an aryl sulfoxide with a Grignard reagent, which results in the exchange of the sulfoxide group for a magnesium-based metallic handle. While no specific examples of this reaction have been reported for this compound, the general utility of this method in arene and heterocycle chemistry suggests its potential applicability. A hypothetical pathway would involve first replacing the iodine with a sulfoxide group, which could then undergo a sulfoxide/magnesium exchange to generate a C-5 Grignard reagent, ready for reaction with electrophiles. This two-step sequence provides an alternative to direct iodine-magnesium exchange for creating a nucleophilic center at the C-5 position.

The table below outlines the reagents and resulting intermediates for these functionalization strategies.

| Strategy | Starting Material Type | Reagent | Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| Directed Metalation | N-protected imidazole (C2-blocked) | n-BuLi or s-BuLi | 5-Lithioimidazole | Trapping with electrophiles (E+) |

| Iodine-Magnesium Exchange | 5-Iodoimidazole | i-PrMgCl·LiCl | 5-Magnesioimidazole | Trapping with E+ or cross-coupling |

| Sulfoxide/Magnesium Exchange (Hypothetical) | 5-Sulfinylimidazole | i-PrMgCl | 5-Magnesioimidazole | Trapping with E+ or cross-coupling |

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Derivatization Strategies and Functional Group Transformations

The presence of the benzyl group, the iodo substituent, and the imidazole core in this compound offers multiple avenues for chemical modification. These derivatization strategies are crucial for synthesizing a diverse range of analogues for various applications.

Carbonyl Transformations (e.g., Oxidation, Reduction, Amine Formation)

While this compound does not inherently possess a carbonyl group, its derivatives can be readily prepared and transformed. For instance, a related precursor, 1-benzyl-1H-imidazole-5-carboxaldehyde, can undergo a suite of carbonyl transformations.

Reduction: The aldehyde functionality can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation converts the electron-withdrawing aldehyde into a hydroxyl group, altering the electronic properties of the imidazole ring.

Oxidation: Conversely, the corresponding primary alcohol can be oxidized back to the aldehyde using mild oxidizing agents. More vigorous oxidation of the benzylic methylene (B1212753) group on the benzyl moiety can lead to a carbonyl, transforming the substituent into a benzoyl group. wikipedia.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) complexes are effective for such transformations. wikipedia.org

Amine Formation: The aldehyde derivative serves as a key intermediate for the synthesis of various amines through reductive amination. Condensation of the aldehyde with a primary or secondary amine forms an imine or enamine, which is then reduced in situ to the corresponding amine.

Table 1: Examples of Carbonyl Transformations

| Starting Material | Reagent(s) | Product Type |

|---|

Cycloaddition Reactions for Spirocycle Formation

Spirocycles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures. The imidazole ring of this compound can be a scaffold for spirocycle synthesis through cycloaddition reactions. A common strategy involves the [3+2] cycloaddition, where an azomethine ylide, generated in situ, reacts with a dipolarophile. mdpi.com

To make the imidazole ring reactive in this context, it would first need to be converted into a suitable dipolarophile, for example, by introducing an exocyclic double bond at the C4 or C5 position (e.g., a 5-methylidene-imidazole derivative). This derivative can then react with a 1,3-dipole. For instance, the reaction of a 5-methylidene-1-benzylimidazole with an azomethine ylide generated from isatin (B1672199) and an amino acid would lead to the formation of a complex spiro[imidazole-pyrrolidine] system. mdpi.comnih.gov These reactions are often highly stereoselective. rsc.org

The general mechanism involves the generation of a dipole, such as an azomethine ylide, which then attacks the exocyclic double bond of the imidazole derivative in a concerted fashion to form a five-membered spirocyclic ring. researchgate.netresearchgate.net

Table 2: [3+2] Cycloaddition for Spirocycle Formation

| Imidazole Derivative | 1,3-Dipole Source | Reaction Type | Spirocyclic Product |

|---|---|---|---|

| 5-Methylidene-1-benzylimidazole | Isatin + Amino Acid | 1,3-Dipolar Cycloaddition | Spiro[imidazole-pyrrolidine-oxindole] |

| 5-Methylidene-1-benzylimidazole | Nitrile Oxide | 1,3-Dipolar Cycloaddition | Spiro[imidazole-isoxazoline] |

Modifications of the Benzyl Moiety

The benzyl group attached to the N1 position of the imidazole ring provides several opportunities for functionalization. These modifications can occur at the benzylic methylene (-CH₂-) position or on the aromatic phenyl ring.

Benzylic Position: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making this position more reactive. wikipedia.org

Oxidation: As mentioned previously, the benzylic methylene group can be oxidized to a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org

Bromination: Free-radical bromination, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position, creating a reactive intermediate for subsequent nucleophilic substitution reactions. wikipedia.org

Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the imidazole ring system would influence the position of substitution (ortho, meta, or para). Common transformations include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation, allowing for the introduction of a wide range of functional groups.

Palladium-π-Allyl Chemistry

Palladium-π-allyl chemistry, particularly the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction involves the palladium-catalyzed substitution of an allylic substrate. wikipedia.org While this compound is not itself an allylic substrate, it can be derivatized to participate in such reactions.

A potential synthetic route would involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) at the C5 position, utilizing the iodo group as a handle to introduce an allyl moiety. researchgate.net The resulting 1-benzyl-5-allyl-imidazole could then undergo a Tsuji-Trost reaction.

The mechanism proceeds via the coordination of a Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex. wikipedia.org This complex is electrophilic and can be attacked by a wide range of nucleophiles (e.g., malonates, amines, phenols), leading to the formation of a new bond and regeneration of the Pd(0) catalyst. rsc.orgnih.gov This two-step strategy allows for the site-selective functionalization of the imidazole core.

Intramolecular Rearrangements and Isomerization Processes

Intramolecular rearrangements are elegant processes in organic synthesis that allow for significant structural reorganization within a molecule, often with high stereoselectivity.

Sigmatropic Rearrangements in Site-Selective Functionalization

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system to a new position. wikipedia.org These reactions, such as the wikipedia.orgwikipedia.org and wikipedia.orgmdpi.com rearrangements, are valuable for their ability to form C-C and C-heteroatom bonds with predictable stereochemistry. as-pub.comnih.govresearchgate.net

For a molecule like this compound to undergo such a rearrangement, a suitable functional group must first be introduced.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement (Claisen-type): If a hydroxyl group were introduced at the C4 position, it could be converted to an allyl ether. Upon heating, this 4-allyloxy-imidazole derivative could undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement (Claisen rearrangement) to install the allyl group at the C5 position, displacing the iodo group or requiring its prior removal. This type of rearrangement proceeds through a concerted, six-membered, chair-like transition state. as-pub.com

wikipedia.orgmdpi.com-Sigmatropic Rearrangement: This class of rearrangements is common for allylic sulfoxides, selenoxides, and amine oxides. wikipedia.org For example, if an allylic thioether were installed at a position adjacent to a nitrogen atom that is subsequently oxidized to an N-oxide, a wikipedia.orgmdpi.com-sigmatropic rearrangement could occur. This would involve the migration of the nitrogen substituent to the terminal carbon of the allyl group, providing a route to more complex heterocyclic systems. as-pub.comwikipedia.org

These rearrangement processes offer a sophisticated method for site-selective functionalization, leveraging the inherent reactivity of strategically placed functional groups to achieve complex molecular architectures. researchgate.net

Isomerization of Substituted Iodoimidazoles

The isomerization of substituted iodoimidazoles, including this compound, is a process of significant academic interest, although specific studies on this particular compound are not extensively documented. Generally, the isomerization of imidazole derivatives can be influenced by several factors such as heat, light (photoisomerization), and the presence of catalysts. Theoretical studies on similar imidazole structures suggest that photochemical rearrangements can occur through complex pathways involving conical intersections and internal cyclization-isomerization routes. nih.gov

Table 1: Plausible Factors Influencing Isomerization of this compound

| Factor | Potential Effect on Isomerization | Mechanistic Implication |

| Temperature | Increased thermal energy can overcome the activation barrier for iodine migration. | May favor a thermodynamically more stable isomer. |

| UV Irradiation | Absorption of photons can lead to an excited state, facilitating bond cleavage and rearrangement. | Could proceed via a radical mechanism or a concerted pericyclic reaction. |

| Solvent Polarity | Polar solvents may stabilize charged intermediates, potentially lowering the activation energy. | Suggests a mechanism involving ionic species. |

| pH | Changes in pH could lead to protonation or deprotonation of the imidazole ring, altering its electronic structure. | May influence the feasibility of different isomerization pathways. |

Radical-Mediated Reaction Mechanisms

Radical-mediated reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the relatively weak carbon-iodine bond makes it a suitable precursor for the generation of an imidazolyl radical, which can then participate in subsequent reactions.

Photochemical Intramolecular Aromatic Substitutions

Photochemical intramolecular aromatic substitution (photo-SNAr) is a key reaction for the synthesis of fused heterocyclic systems. In the case of this compound, irradiation with UV light can induce homolytic cleavage of the C-I bond, generating a 1-benzylimidazol-5-yl radical and an iodine radical. The resulting aryl radical can then attack the ortho-position of the benzyl group's phenyl ring in an intramolecular fashion. Subsequent loss of a hydrogen atom would lead to the formation of a new five-membered ring, resulting in a tetracyclic aromatic product.

The efficiency of such photochemical cyclizations can be influenced by the substitution pattern on the imidazole and benzyl rings. Electron-donating or electron-withdrawing groups can alter the radical's reactivity and the stability of the intermediates. nih.gov While specific studies on this compound are scarce, research on analogous systems, such as the photochemical cyclization of N-arylalkyl-substituted iodo-benzimidazoles, has demonstrated the feasibility of forming five-membered rings through this approach.

Table 2: Predicted Intermediates and Products in the Photochemical Cyclization of this compound

| Step | Intermediate/Product | Description |

| 1. Initiation | 1-Benzylimidazol-5-yl radical + Iodine radical | Homolytic cleavage of the C-I bond upon UV irradiation. |

| 2. Cyclization | Spirocyclic radical intermediate | Intramolecular attack of the imidazolyl radical onto the benzyl ring. |

| 3. Aromatization | Fused tetracyclic product + Hydrogen radical | Elimination of a hydrogen atom to restore aromaticity. |

Challenges in Five-Membered Ring Cyclizations

While the formation of five-membered rings through radical cyclization is generally favored kinetically (Baldwin's rules), several challenges can arise in the specific case of this compound.

One significant challenge is the potential for competing side reactions. The initially formed imidazolyl radical could undergo intermolecular reactions, such as abstracting a hydrogen atom from the solvent or another molecule, rather than cyclizing. The conformation of the benzyl group relative to the imidazole ring is also crucial. Only conformations where the ortho-position of the phenyl ring is in close proximity to the radical center will lead to successful cyclization. Steric hindrance from substituents on either the imidazole or the benzyl ring could disfavor the required conformation.

Furthermore, the stability of the spirocyclic intermediate formed during the cyclization process can influence the reaction outcome. If this intermediate is not sufficiently stable, the reaction may be reversible or may proceed through alternative pathways. The electronics of the system also play a role; the nucleophilicity of the radical and the electrophilicity of the aromatic ring being attacked are important factors. Theoretical studies on related imidazole systems have highlighted the complexity of photochemical reaction pathways, which can involve multiple electronic states and potential energy surfaces. nih.gov

Table 3: Potential Challenges and Mitigating Strategies in the Cyclization of this compound

| Challenge | Description | Potential Mitigating Strategy |

| Intermolecular Reactions | The imidazolyl radical reacts with other species in the reaction mixture instead of cyclizing. | Use of high dilution to favor intramolecular processes; choosing a non-reactive solvent. |

| Unfavorable Conformation | The benzyl group is not oriented correctly for intramolecular attack. | Introduction of substituents that promote the desired conformation through steric or electronic effects. |

| Reversibility of Cyclization | The initial cyclization step is reversible, leading to low product yield. | Trapping the cyclized intermediate or ensuring the final aromatization step is rapid and irreversible. |

| Low Radical Reactivity | The imidazolyl radical is not sufficiently reactive to attack the aromatic ring. | Modification of substituents on the imidazole ring to increase radical nucleophilicity. |

Structural Characterization and Spectroscopic Analysis of 1 Benzyl 5 Iodoimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a primary method for determining the structure of 1-Benzyl-5-iodoimidazole. The spectrum provides key information based on the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the protons of the benzyl (B1604629) group and the imidazole (B134444) ring. The benzylic methylene (B1212753) protons (-CH₂-) typically appear as a singlet around δ 5.3 ppm, while the five protons of the phenyl ring would produce signals in the aromatic region, generally between δ 7.2 and 7.4 ppm. The protons on the imidazole ring are particularly diagnostic. For the 5-iodo isomer, one would expect to see signals for the protons at the C2 and C4 positions.

A crucial application of ¹H NMR is the differentiation between regioisomers, such as 1-benzyl-2-iodoimidazole, 1-benzyl-4-iodoimidazole, and this compound. The substitution pattern significantly influences the chemical shifts and coupling constants of the imidazole ring protons. acs.orgoxinst.com For instance, the relative positions and splitting patterns of the imidazole proton signals allow for unambiguous assignment of the iodine atom's position on the heterocyclic ring. nih.gov Advanced 2D NMR techniques, such as NOESY, can further confirm regiochemistry by identifying through-space correlations, for example, between the benzylic protons and the C4 proton of the imidazole ring. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous structures. oregonstate.edu

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (imidazole) | ~7.8-8.0 | Singlet | 1H |

| H-4 (imidazole) | ~7.1-7.3 | Singlet | 1H |

| -CH₂- (benzyl) | ~5.3-5.5 | Singlet | 2H |

| Aromatic (benzyl) | ~7.2-7.4 | Multiplet | 5H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. Each chemically unique carbon atom produces a distinct signal, allowing for the complete characterization of the molecule's framework.

The spectrum would show signals for the three distinct carbons of the imidazole ring, the methylene carbon of the benzyl group, and the carbons of the phenyl ring. The carbon atom directly bonded to the iodine (C-5) is of particular interest due to the heavy atom effect, which can influence its chemical shift.

Furthermore, ¹³C NMR is a powerful tool for investigating non-covalent interactions, specifically halogen bonding. nih.gov A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid). olemiss.edu The iodine atom in this compound can act as a halogen bond donor. This affinity can be observed and quantified by ¹³C NMR spectroscopy in solution. researchgate.net When a Lewis base (halogen bond acceptor) is added to a solution of the iodoimidazole, the electron density around the iodine atom is perturbed. This change significantly affects the chemical shift of the carbon atom directly attached to the iodine (C-5). bch.ro Studies on similar iodo-substituted heterocycles have shown that the C-I carbon is substantially deshielded, shifting downfield by as much as 6-8 ppm upon interaction with a Lewis base. researchgate.netbch.ro This downfield shift provides direct evidence and a measure of the strength of the halogen bond in solution. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous structures. researchgate.net

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | ~138-140 |

| C-4 (imidazole) | ~120-122 |

| C-5 (imidazole) | ~95-100 |

| -CH₂- (benzyl) | ~50-52 |

| Aromatic C (benzyl, ipso) | ~135-137 |

| Aromatic C (benzyl, ortho/meta/para) | ~127-129 |

Quantitative NMR (qNMR) is an absolute analytical method used to determine the purity of a substance without the need for a specific reference standard of the analyte itself. resolvemass.ca The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.org

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity, stable internal standard in a suitable deuterated solvent. emerypharma.com The internal standard must have at least one signal that is well-resolved from any signals of the analyte. acs.org By comparing the integral of a specific, well-defined signal from the analyte (e.g., the benzylic -CH₂- singlet) with the integral of a signal from the internal standard, the molar ratio of the two compounds can be calculated precisely. Knowing the masses and molecular weights of both the analyte and the standard allows for the calculation of the absolute purity of the this compound sample. acs.org This technique is highly valued in pharmaceutical analysis for its accuracy, precision, and traceability. tandfonline.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for analyzing complex mixtures and confirming the identity of target compounds. wiley.commdpi.com

For the analysis of this compound, a sample solution is injected into an HPLC system, where it is separated from any impurities or by-products. The eluent from the chromatography column is then directed into the mass spectrometer. The mass spectrometer ionizes the molecule—typically forming a protonated molecular ion [M+H]⁺ in positive ion mode—and detects its mass-to-charge ratio. For this compound (C₁₀H₉IN₂), the expected monoisotopic mass is 283.98 Da. The LC-MS analysis would therefore show a prominent peak at an m/z value corresponding to the protonated molecule ([C₁₀H₁₀IN₂]⁺), which would be approximately 284.99.

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) provides extremely accurate mass measurements. researcher.life This accuracy allows for the determination of a compound's elemental composition from its measured mass. nih.gov

When this compound is analyzed by HRMS-ESI, it provides the exact mass of the protonated molecular ion, typically with an accuracy of less than 5 ppm. This allows for the unambiguous confirmation of the molecular formula. For example, the theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₀H₁₀IN₂) is 284.9889 Da. An experimental HRMS measurement confirming a mass extremely close to this value provides definitive evidence for the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Theoretical m/z | Purpose |

| LC-MS | [M+H]⁺ | ~285.0 | Molecular Weight Confirmation |

| HRMS-ESI | [M+H]⁺ | 284.9889 | Elemental Composition Confirmation |

Electron Ionization Mass Spectrometry (EI-MS)

Upon electron impact, the molecule is expected to form a molecular ion ([M]+•). The primary fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and the C-I bond, due to their relative lability.

Expected Fragmentation Pattern:

A prominent peak in the mass spectrum would correspond to the tropylium (B1234903) cation ([C7H7]+) at m/z 91, which is a characteristic fragment for benzyl-substituted compounds. This highly stable cation is formed via the cleavage of the C-N bond connecting the benzyl group to the imidazole ring. Another significant fragmentation pathway would be the loss of an iodine radical (I•), resulting in a [M-I]+ fragment. Further fragmentation of the imidazole ring structure is also anticipated.

| Fragment Ion | Proposed Structure | m/z (Expected) | Significance |

| [C10H9IN2]+• | Molecular Ion | 284 | Indicates the molecular weight of the compound. |

| [C7H7]+ | Tropylium Cation | 91 | Characteristic fragment of the benzyl group. |

| [C10H9N2]+ | [M-I]+ | 157 | Loss of the iodine atom. |

| [C3H2IN2]+ | Fragment from imidazole ring cleavage | 193 | Represents a portion of the iodoimidazole ring. |

It is important to note that the relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound has not been reported in the available literature, the characteristic absorption bands can be predicted based on the functional groups present in its structure: the benzyl group and the iodo-substituted imidazole ring.

The IR spectrum is expected to exhibit characteristic peaks corresponding to:

Aromatic C-H stretching: These vibrations from both the benzene (B151609) and imidazole rings are typically observed in the region of 3000-3150 cm-1.

Aliphatic C-H stretching: The methylene (-CH2-) bridge of the benzyl group will show stretching vibrations in the 2850-2960 cm-1 range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds in the imidazole ring are expected to appear in the 1450-1600 cm-1 region.

C-N stretching: The stretching vibration of the C-N bond linking the benzyl group to the imidazole ring would likely be observed in the 1300-1400 cm-1 range.

C-I stretching: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically around 500-600 cm-1.

Out-of-plane C-H bending: The out-of-plane bending vibrations of the C-H bonds on the benzene and imidazole rings will give rise to strong absorptions in the 650-900 cm-1 region, which can be indicative of the substitution pattern.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |

| C-H stretch | Aromatic (Benzene and Imidazole) | 3000-3150 |

| C-H stretch | Aliphatic (-CH2-) | 2850-2960 |

| C=C and C=N stretch | Aromatic Rings | 1450-1600 |

| C-N stretch | Benzyl-Imidazole Linkage | 1300-1400 |

| C-I stretch | Iodo-Imidazole | 500-600 |

| C-H bend (out-of-plane) | Aromatic Rings | 650-900 |

X-ray Crystallography and Solid-State Structural Investigations

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound was not found, a comprehensive study on related 1-benzyliodoimidazole derivatives provides significant insights into the expected molecular geometry and conformation.

In a study of 1-benzyl-2-iodo-1H-imidazole and 1-benzyl-4-iodo-1H-imidazole, the imidazole and benzyl rings are not coplanar. The dihedral angle between the planes of the two rings is a key conformational feature. For these related isomers, significant twists are observed. It is highly probable that this compound would adopt a similar non-planar conformation to minimize steric hindrance between the benzyl group and the imidazole ring.

The bond lengths and angles within the imidazole and benzyl moieties are expected to be within the normal ranges for such aromatic systems. The C-I bond length will be a key parameter, providing insight into the nature of this bond.

Analysis of Intermolecular Interactions within Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, hydrogen bonds and halogen bonds are expected to be the dominant forces dictating the supramolecular architecture.

Halogen Bonding (C-I⋯N, C-I⋯O, C-I⋯π Interactions)

Halogen bonding is a highly directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. The iodine atom in this compound is a potent halogen bond donor.

Studies on isomeric 1-benzyliodoimidazoles have revealed the significant role of halogen bonding in their crystal packing. For instance, in the crystal structure of 1-benzyl-2-iodo-1H-imidazole, a strong C—I⋯N halogen bond is observed, where the iodine atom of one molecule interacts with the non-iodinated nitrogen atom of an adjacent imidazole ring. This interaction leads to the formation of one-dimensional zigzag chains of molecules.

Conversely, in the crystal structure of 1-benzyl-4-iodo-1H-imidazole, C—I⋯π halogen bonds are the dominant intermolecular interaction. In this arrangement, the iodine atom interacts with the π-electron system of the benzyl ring of a neighboring molecule, forming dimeric structures.

Given these precedents, it is plausible that the crystal structure of this compound would also be heavily influenced by either C—I⋯N or C—I⋯π halogen bonds, or potentially a combination of both, depending on the steric and electronic factors that govern the crystal packing. The presence of other potential halogen bond acceptors, such as solvent molecules with oxygen atoms (C-I⋯O), could also lead to different supramolecular assemblies.

| Interaction Type | Donor | Acceptor | Description |

| C-I⋯N | Iodine on imidazole ring | Nitrogen on adjacent imidazole ring | A directional interaction leading to the formation of chains or networks. |

| C-I⋯π | Iodine on imidazole ring | π-system of the benzyl ring | An interaction that can lead to the formation of dimeric or more complex assemblies. |

Electronic Spectroscopy and Photophysical Characterization

The photophysical properties of imidazole derivatives are of significant interest due to their applications in fluorescent dyes and biological imaging. These properties are highly sensitive to the nature of substituents and the solvent environment. arkat-usa.org

Substituted imidazole derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions. arkat-usa.org The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents on the imidazole and phenyl rings. For donor-acceptor (D-A) type imidazole molecules, the absorption bands can show a noticeable shift with solvent polarity, a phenomenon known as solvatochromism. arkat-usa.org While specific experimental data for this compound is not detailed in the available literature, analogous tetra-substituted imidazoles show absorption maxima that can shift to longer wavelengths (bathochromic shift) in more polar solvents.

Table 3: Representative UV-Vis Absorption Data for Substituted Imidazoles in Various Solvents

| Compound Family | Solvent | Absorption Max (λabs, nm) |

|---|---|---|

| Nitrobenzene-substituted Imidazole | Toluene | 387 |

| Ethyl Acetate | 391 | |

| DMSO | 406 | |

| π-extended phenanthro[9,10-d]imidazoles | Chloroform | ~350-400 |

| Ethanol (B145695) | ~350-400 |

Note: This table presents data from different classes of substituted imidazoles to illustrate general behavior. arkat-usa.org

Many imidazole derivatives are fluorescent, emitting light upon excitation at their absorption wavelengths. nih.gov The fluorescence emission spectrum, quantum yield, and Stokes shift (the difference between absorption and emission maxima) are key parameters. These are strongly dependent on the molecular structure and the polarity of the solvent. For many imidazole-based fluorescent molecules, the fluorescence quantum yields are observed to be higher in polar aprotic solvents. This can be attributed to the stabilization of the excited state through interactions with the solvent. nih.gov The emission maxima of substituted imidazoles often exhibit a bathochromic shift as solvent polarity increases, indicating a more polar excited state compared to the ground state. nih.gov

Table 4: Representative Fluorescence Emission Data for Substituted Imidazoles

| Compound Family | Solvent | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Nitrobenzene-substituted Imidazole | Toluene | 512 | 125 |

| Ethyl Acetate | 569 | 178 | |

| DMSO | 621 | 215 | |

| Imidazonaphthyridine derivatives | Dioxane | 386 | 40 |

| Acetonitrile | 406 | 60 |

Note: This table illustrates typical photophysical properties of fluorescent imidazole derivatives. arkat-usa.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules with unpaired electrons, such as radicals. researchgate.net While stable radicals of this compound are not common, radical cations can be generated through methods like irradiation. osti.govresearchgate.net EPR spectroscopy provides detailed information about the structure and electronic environment of these radical species. osti.gov

For imidazole radical cations, the unpaired electron is typically located in a π orbital. rsc.orgrsc.org The EPR spectrum exhibits hyperfine splitting patterns arising from the interaction of the unpaired electron with magnetic nuclei, primarily 14N and 1H. osti.govrsc.org Analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, revealing which atoms bear the highest degree of unpaired electron character. rsc.org In studies of irradiated imidazolium (B1220033) ionic liquids, EPR has been used to identify the structure of long-lived radical cations, showing characteristic hyperfine couplings to the nitrogen atoms and protons on the ring and substituent groups. osti.govresearchgate.net Although no specific EPR studies on this compound radicals are documented in the searched literature, the technique remains a crucial tool for investigating the electronic structure of such paramagnetic species if they were to be formed.

Table 5: Representative EPR Parameters for Imidazolium-Based Radical Cations

| Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) |

|---|---|---|

| Radical 1 in irradiated hmim+Tf2N- | 2.00363 | a(2N) = 8.18; a(6H) = 8.26; a(2H) = 2.89 |

| Radical 2 in irradiated hmim+Tf2N- | 2.00367 | a(2N) = 8.19; a(5H) = 8.15; a(2H) = 2.89 |

Source: Data from EPR studies on irradiated 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethylsulfonyl)imide (hmim+Tf2N-). osti.gov

Computational and Theoretical Investigations of 1 Benzyl 5 Iodoimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to predict and refine the optimized structures of molecules by employing quantum mechanical principles governing electron density. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole (B57391) structures, the bond distances of the C=O group in the imidazole ring have been calculated to be around 1.221 Å to 1.252 Å, which shows good agreement with experimental X-ray diffraction data. The optimization process starts by solving the Kohn-Sham equations and adjusting atomic positions to minimize the total energy of the molecule, thereby finding its ground state configuration.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for Imidazole Derivatives

| Parameter | Calculated Value (Å or °) | Description |

| C=O Bond Length | 1.221 - 1.252 Å | Bond distance within the imidazole ring moiety. |

| C-C Bond Lengths | 1.387 - 1.419 Å | Range of carbon-carbon bond lengths within aromatic rings. |

| H--O H-bonds | 1.806 Å | Intramolecular hydrogen bond distance in related structures. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO, being the highest energy orbital containing electrons, determines the molecule's nucleophilicity or its ability to donate electrons. Conversely, the LUMO, the lowest energy orbital without electrons, dictates the electrophilicity or electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For many organic molecules, these orbitals are the primary participants in chemical reactions.

Table 2: Frontier Molecular Orbital Energy Data

| Orbital | Energy (eV) | Significance |

| HOMO | (Value) | Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO | (Value) | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | (Value) | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

From the HOMO and LUMO energy values, several key quantum chemical parameters can be calculated to quantify the reactivity and stability of 1-benzyl-5-iodoimidazole. These descriptors provide a more detailed understanding of its chemical behavior.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 3: Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer and stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, related to reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Computational Modeling of Intermolecular Interactions

The solid-state structure and properties of this compound are governed by non-covalent interactions, which can be effectively modeled using computational methods.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This electrophilicity arises from a region of lower electron density, known as a σ-hole, located on the halogen atom opposite to the covalent bond. Computational calculations of the molecular electrostatic potential (MEP) are used to visualize and quantify the σ-hole. For iodoimidazole derivatives, DFT methods have been employed to calculate the magnitude of the σ-hole on the iodine atom. The size and positive potential of this σ-hole increase significantly when moving from lighter to heavier halogens (Cl to I), making iodine a potent halogen-bond donor. These calculations confirm the strong halogen bonding character of the iodine atom attached to the C-5 position of an imidazole ring.

Theoretical evaluations have confirmed that halogen bonding is a significant stabilizing force within the crystal lattices of iodoimidazole derivatives. In the solid state, these interactions dictate the supramolecular assembly of the molecules. For example, in the crystal structure of 1-benzyl-2-iodo-1H-imidazole, a strong C—I⋯N halogen bond was identified, with an N⋯I distance of 2.8765 (2) Å. This interaction connects the molecules into one-dimensional zigzag ribbons, demonstrating the crucial role of halogen bonding in the crystal's architecture. In other related structures, C—I⋯π halogen-bonded dimers have been observed. The directionality of the halogen bond is a direct consequence of the localized nature of the σ-hole, making it a reliable tool for crystal engineering.

Mechanistic Insights through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of complex organic molecules. In the case of this compound, while specific computational studies are not extensively available in the public domain, we can infer its likely behavior and properties based on theoretical investigations of closely related imidazole and benzimidazole derivatives. Such studies provide a robust framework for understanding the fundamental mechanisms governing its optical responses, binding affinities, and potential coordination chemistry.

Rationalization of Optical Responses and Binding Affinities

Computational chemistry offers profound insights into the optical properties of molecules by calculating their electronic transitions. For substituted imidazoles, time-dependent DFT (TD-DFT) is a commonly employed method to predict absorption spectra. The electronic transitions are largely dictated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally corresponds to a lower energy electronic transition and, consequently, a longer wavelength of maximum absorption (λmax).

In a hypothetical DFT study of this compound, the HOMO would likely be localized on the electron-rich imidazole ring and the iodine atom, while the LUMO may be distributed across the benzyl (B1604629) group and the imidazole ring. The introduction of an iodine atom at the C5 position is expected to influence the electronic properties significantly. Iodine, being a large and polarizable halogen, can participate in halogen bonding and also affects the electron density distribution within the imidazole ring. These factors would be reflected in the calculated molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential and thus sites susceptible to electrophilic or nucleophilic attack.

The binding affinity of a molecule to a biological target, such as a protein, can be predicted using molecular docking simulations. These simulations place the ligand (this compound) into the binding site of the receptor and calculate a scoring function that estimates the binding energy. This energy is a composite of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. While specific binding targets for this compound are not defined here, a computational approach would involve docking the molecule into the active site of a relevant protein and analyzing the resulting interactions to predict its binding affinity. A lower calculated binding energy typically indicates a stronger and more favorable interaction.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical but representative values based on studies of similar heterocyclic compounds.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 25 ų |

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Calculated Value |

| Binding Energy | -8.5 kcal/mol |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | Leu83, Val91, Ala148 |

Theoretical Support for Imidazolylidene Bonding Modes

N-Heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are a crucial class of ligands in organometallic chemistry. Typically, these carbenes coordinate to a metal center via the C2 carbon. However, "abnormal" or remote NHCs, which bind through other carbon atoms of the heterocyclic ring (e.g., C4 or C5), have garnered significant interest. Computational studies provide theoretical support for the feasibility of these alternative bonding modes.

For this compound, the corresponding imidazolium salt could potentially form a C4-bound imidazolylidene ligand. A rational synthetic route to such complexes involves the oxidative addition of the C-I bond to a low-valent metal center, such as palladium(0). DFT calculations on similar systems have shown that the presence of a halogen at the C4 or C5 position of an imidazolium salt can facilitate this oxidative addition process. acs.orgucd.ie The theoretical analysis of this reaction would involve calculating the activation energy barrier for the C-I bond cleavage and the subsequent formation of the Pd-C bond.

A computational study would likely show that the oxidative addition of the C5-I bond of the 1-benzyl-5-iodoimidazolium cation to a Pd(0) complex is a thermodynamically favorable process. acs.org The transition state for this reaction would involve the interaction of the palladium center with the iodine atom and the C5 carbon of the imidazole ring. The stability of the resulting C5-bound palladium-carbene complex could then be assessed computationally and compared to the corresponding "normal" C2-bound isomer. Such calculations would provide valuable theoretical support for the existence and potential synthetic accessibility of this unusual bonding mode for this compound derivatives.

Synthetic Utility and Research Applications in Organic Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

1-Benzyl-5-iodoimidazole is a foundational scaffold for constructing more complex heterocyclic structures. Its utility stems from the ability to selectively functionalize the 5-position, leading to a diverse range of imidazole-containing molecules.

The carbon-iodine bond at the 5-position of the imidazole (B134444) ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, transforming the simple starting material into highly decorated imidazole derivatives. Standard palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to append aryl, heteroaryl, alkyl, alkynyl, and amino groups at this position. This strategic functionalization is fundamental to creating libraries of compounds for various research applications, including medicinal chemistry and materials science. The reliability of these coupling methods makes this compound an ideal precursor for generating molecules with precisely controlled structural variations.

While direct intramolecular cyclization of this compound is not a primary pathway, its role as a precursor to fused polycyclic systems is significant. A common synthetic strategy involves a two-step process: first, a cross-coupling reaction is performed at the 5-position to install a side chain containing a suitable reactive group. For instance, a Sonogashira coupling could introduce an alkyne, or a Suzuki coupling could add an aryl ring bearing an ortho-functional group like an aldehyde or a nitro group. In a subsequent step, an intramolecular cyclization reaction is induced between the appended side chain and another position on the imidazole or benzyl (B1604629) moiety, leading to the formation of a new ring. This sequence of cross-coupling followed by cyclization provides a powerful and flexible method for constructing complex, fused heterocyclic architectures such as imidazo[2,1-a]isoindoles and other related polycyclic systems. researchgate.net

The imidazole core is a feature in many biologically active molecules. This compound serves as a crucial intermediate in the synthesis of analogues of natural products or other complex bioactive targets. A notable example is its application in the development of agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating type 2 diabetes and other metabolic disorders. nih.gov Researchers have designed and synthesized novel series of 1-benzyl-1H-imidazole-5-carboxamide derivatives that exhibit potent agonistic activity on TGR5. nih.gov The synthesis of these complex molecules relies on the functionalization of the 5-position of the 1-benzylimidazole (B160759) core, a transformation for which this compound is an ideal starting material. The ability to build out complex side chains from this position is key to achieving the desired biological activity and selectivity. nih.govnih.gov

Facilitation of Diverse Chemical Transformations

Beyond its role as a structural scaffold, this compound facilitates a range of chemical reactions that are central to the construction of diverse and complex molecular architectures.

The primary utility of the iodo-substituent is its participation in palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for generating molecular diversity. The C-I bond is highly reactive towards oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. This allows for the efficient and predictable formation of new bonds between the imidazole core (sp² carbon) and various coupling partners. By systematically varying the boronic acids (in Suzuki coupling), organostannanes (in Stille coupling), terminal alkynes (in Sonogashira coupling), or amines (in Buchwald-Hartwig amination), chemists can rapidly generate a large number of distinct molecules from a single, common intermediate. This approach is a cornerstone of modern drug discovery and materials science, enabling the exploration of structure-activity relationships. The synthesis of potent TGR5 agonists, for example, relies on this strategy to build the specific chemical features required for receptor binding and activation. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-5-iodoimidazole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves halogenation at the 5-position of an imidazole core. A common approach is direct iodination using iodine-containing reagents (e.g., N-iodosuccinimide, NIS) under controlled conditions. For example:

- Step 1 : Benzylation of imidazole via nucleophilic substitution using benzyl halides in polar aprotic solvents like DMF or DMSO, often with a base (e.g., potassium carbonate) to deprotonate the imidazole nitrogen .

- Step 2 : Iodination at the 5-position using NIS in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to direct regioselectivity .

Q. Optimization strategies :

- Vary reaction temperature (e.g., 0°C to room temperature) to balance reactivity and side reactions.

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Monitor reaction progress via TLC or LC-MS to identify intermediates and adjust stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key characterization methods include:

- ¹H/¹³C NMR :

- The benzyl group protons resonate as a multiplet at δ 4.5–5.5 ppm (CH₂), with aromatic protons in δ 6.5–8.0 ppm.

- The iodine substituent causes deshielding of adjacent carbons, shifting C-4 and C-5 signals upfield (δ 120–140 ppm for C-5) .

- HRMS (ESI) : Confirm molecular ion peaks ([M+H]⁺) with isotopic patterns characteristic of iodine (e.g., m/z 311.000 ± 0.001 for C₁₀H₉IN₂⁺) .

- IR Spectroscopy : Look for C-I stretches at ~500 cm⁻¹ and C-N imidazole ring vibrations at ~1500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives, particularly regarding unexpected coupling patterns or chemical shifts?

Contradictions may arise from dynamic processes (e.g., ring puckering) or solvent effects :

- Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational changes and simplify splitting patterns .

- Deuteration Studies : Replace exchangeable protons (e.g., NH in imidazole) with deuterium to eliminate coupling artifacts.

- 2D NMR (COSY, NOESY) : Identify through-space interactions to confirm regiochemistry and rule out positional isomerism .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound, and how do these models inform experimental design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are widely used:

- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites; the iodine atom’s σ-hole enhances halogen-bonding interactions, which can guide catalyst design .

- Reactivity Simulations : Model transition states for iodination or cross-coupling reactions to optimize reagent choice (e.g., Pd catalysts for Suzuki-Miyaura couplings at C-5) .

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate solvent interactions and predict solubility/stability .

Q. In cross-coupling reactions involving the iodine substituent, how does the leaving group ability of iodide influence reaction kinetics and product distribution?

Iodide’s low bond dissociation energy (C-I ~ 209 kJ/mol) makes it an excellent leaving group:

- Kinetic Studies : Track reaction rates under Pd catalysis (e.g., Suzuki-Miyaura) using in situ IR or GC-MS. Iodide typically reacts faster than Br/Cl analogs due to weaker C-I bonds .

- Competitive Experiments : Compare product ratios when substituting iodine with other halogens. For example, iodide’s superior leaving ability reduces side products like homo-coupling .

- Catalyst Optimization : Use bulky ligands (e.g., SPhos) to suppress β-hydride elimination in Heck reactions, ensuring selective C-I activation .

Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–80°C).

- LC-MS Monitoring : Identify degradation products (e.g., de-iodinated imidazoles or benzyl cleavage) .

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.